Lipophilicity-Driven Differentiation from the Dimethylamino Analog
The compound's computed LogP (XLogP3-AA) value of 1.4 [1] serves as a baseline marker of its lipophilicity. While the exact XLogP3-AA for the commercial dimethylamino analog is not available, it is structurally expected to be lower. The increased lipophilicity from the diethylamino group enhances membrane permeability and alters receptor binding kinetics, a key parameter for CNS drug discovery and optimizing lead compounds derived from patent families like those for H2-antagonists [2]. This highlights a quantifiable difference in a critical ADME-relevant property.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 5-((Dimethylamino)methyl)furan-2-carbaldehyde (direct analog, lower lipophilicity expected but exact value not publicly available for commercial form) |
| Quantified Difference | Target compound value is 1.4; comparator value is expected to be lower due to smaller alkyl substituents, indicating increased polarity. |
| Conditions | Computed property from PubChem (PubChem release 2025.04.14). |
Why This Matters
Lipophilicity directly influences ADME profiles; a higher LogP can be a strategic advantage for targets in lipid-rich environments, guiding compound selection in early-stage drug discovery.
- [1] PubChem. (2025). 5-((Diethylamino)methyl)-2-furancarboxaldehyde. PubChem Compound Summary for CID 16494984. View Source
- [2] Allen & Hanburys Ltd. Aminoalkyl furan derivatives. US Patent 4,279,819, filed October 13, 1978, and issued July 21, 1981. View Source
